molecular formula C9H6ClFO2 B3415655 4-Chloro-2-fluorocinnamic acid CAS No. 312693-55-3

4-Chloro-2-fluorocinnamic acid

Cat. No. B3415655
CAS RN: 312693-55-3
M. Wt: 200.59 g/mol
InChI Key: FVLPOWWRHAOKMT-DUXPYHPUSA-N
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Description

4-Chloro-2-fluorocinnamic acid is a chemical compound with the linear formula ClC6H3(F)CH=CHCO2H . It has a molecular weight of 200.59 . The compound appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The linear formula of 4-Chloro-2-fluorocinnamic acid is ClC6H3(F)CH=CHCO2H . This indicates that the molecule consists of a benzene ring (C6H3) substituted with a chlorine atom (Cl), a fluorine atom (F), and a propenoic acid group (CH=CHCO2H).


Physical And Chemical Properties Analysis

4-Chloro-2-fluorocinnamic acid is a solid at 20°C . It appears as a white to almost white powder or crystal . Its melting point ranges from 213.0 to 217.0 °C .

Scientific Research Applications

Bioaugmentation for Environmental Treatment

  • Bioaugmentation in Rotating Biological Contactor : A study by Amorim et al. (2013) explored using a rotating biological contactor (RBC) for treating shock loadings of 4-fluorocinnamic acid (4-FCA). Bioaugmentation with a degrading bacterium improved the RBC's ability to handle intermittent loading of 4-FCA, though performance gradually declined, indicating the complexity of using bioaugmentation in environmental treatment processes (Amorim, Duque, Afonso, & Castro, 2013).

Biotransformation in Wastewater Treatment

  • Transformation to 4-Fluorobenzoic Acid : Research by Freitas dos Santos et al. (2004) investigated the biotransformation of 4-FCA using non-acclimated industrial activated sludge. This study is crucial for understanding how 4-FCA, commonly found in industrial waste, transforms in wastewater treatment plants. The study found that 4-FCA was transformed into 4-fluorobenzoic acid, highlighting the potential pathways and efficiency of biotransformation in wastewater treatment (Freitas dos Santos et al., 2004).

Chemical Synthesis

  • Synthesis of Methyl 4-Fluorocinnamate : The synthesis of methyl 4-fluorocinnamate, a compound widely used in organic synthesis, was explored using 4-fluorocinnamic acid and methanol with strongly acidic cationic exchange resin as a catalyst. This research by Si (2004) demonstrates a cost-efficient and less erosive method for preparing chiral medicinal materials, highlighting the role of 4-fluorocinnamic acid in chemical synthesis (Si, 2004).

Biodegradation and Environmental Remediation

  • Complete Biodegradation by Bacterial Consortium : A study by Hasan et al. (2010) found that a consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 utilized 4-fluorocinnamic acid for growth under aerobic conditions, achieving complete mineralization and fluoride release. This research provides insights into the biodegradation mechanisms and potential environmental remediation applications using bacterial consortia (Hasan, Ferreira, Koetsier, Arif, & Janssen, 2010).

Analytical Techniques in Monitoring Biodegradation

  • Monitoring Biodegradation of Fluorinated Compounds : The study by New et al. (2000) highlights the importance of analytical techniques in monitoring the biodegradation of fluorinated compounds like 4-fluorocinnamic acid in pharmaceutical waste streams. This research underscores the role of chromatographic techniques in understanding the biodegradation pathways and environmentalimpact of such compounds (New, Freitas dos Santos, Lo Biundo, & Spicq, 2000).

Mass Spectrometry Applications

  • Introduction of 4-Chloro-α-Cyanocinnamic Acid Liquid Matrices for UV-MALDI MS : Towers, Mckendrick, and Cramer (2010) introduced 4-chloro-α-cyanocinnamic acid (ClCCA) as a new matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This study demonstrates how ClCCA improves analytical performance in high-sensitivity MS, emphasizing the role of 4-chloro-2-fluorocinnamic acid derivatives in enhancing mass spectrometric analysis (Towers, Mckendrick, & Cramer, 2010).

Biological Applications and Inhibition Kinetics

  • Inhibition Kinetics on Tyrosinase : Research by Cui et al. (2017) focused on the inhibition effects of para-substituted cinnamic acid derivatives, including 4-chlorocinnamic acid, on tyrosinase. This study provides insight into the inhibition mechanisms and potential biological applications of 4-chloro-2-fluorocinnamic acid derivatives in designing novel tyrosinase inhibitors (Cui, Hu, Yu, Zheng, Chen, Chen, & Wang, 2017).

Safety and Hazards

4-Chloro-2-fluorocinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLPOWWRHAOKMT-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230994
Record name (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorocinnamic acid

CAS RN

312693-55-3, 202982-65-8
Record name (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312693-55-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-(4-chloro-2-fluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Chloro-2-fluorocinnamic acid, predominantly trans
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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